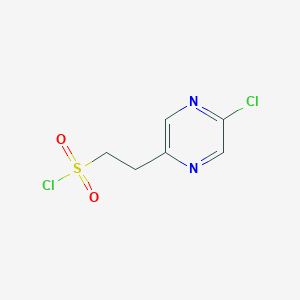

2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride

Description

2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is an organosulfur compound featuring a pyrazine ring substituted with a chlorine atom at the 5-position and an ethanesulfonyl chloride group at the 2-position. Its molecular formula is C₆H₅Cl₂N₂O₂S, with a molecular weight of 249.14 g/mol (calculated). This compound is primarily used as a sulfonating agent in organic synthesis, particularly in pharmaceutical and agrochemical applications, where the pyrazine moiety may enhance bioactivity or alter solubility .

Pyrazine derivatives are valued for their electron-deficient aromatic systems, which facilitate nucleophilic substitution reactions. The ethanesulfonyl chloride group (–SO₂Cl) is highly reactive, enabling the introduction of sulfonate groups into target molecules.

Properties

Molecular Formula |

C6H6Cl2N2O2S |

|---|---|

Molecular Weight |

241.09 g/mol |

IUPAC Name |

2-(5-chloropyrazin-2-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-6-4-9-5(3-10-6)1-2-13(8,11)12/h3-4H,1-2H2 |

InChI Key |

XSGFMSOQMQXFEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Chloropyrazin-2-yl Ethanethiol or Ethanesulfonyl Intermediate

While direct literature on 2-(5-Chloropyrazin-2-yl)ethanesulfonyl chloride is limited, analogous preparation methods for related sulfonyl chlorides such as ethanesulfonyl chloride derivatives provide valuable insights.

A common approach involves:

- Starting from 5-chloropyrazin-2-yl substituted ethanesulfonyl precursors or ethanethiol derivatives.

- Reaction of the ethanethiol derivative with sulfuryl chloride or related chlorinating agents to form sulfonyl chlorides.

For example, the synthesis of ethanesulfonyl chloride derivatives often uses ethanethiol reacted with sulfuryl chloride under controlled low temperatures (0–10 °C) in anhydrous acetonitrile, followed by aqueous workup and organic extraction to isolate the sulfonyl chloride as a pale-yellow liquid.

Chlorination of Ethanethiol Derivatives

The chlorination step is critical and typically involves:

- Reagents: Sulfuryl chloride (SO2Cl2) or phosphorus oxychloride (POCl3).

- Conditions: Low temperature (0–10 °C) to control reactivity and avoid side reactions.

- Solvent: Anhydrous acetonitrile or similar aprotic solvents.

- Workup: Quenching with saturated sodium bicarbonate solution to neutralize excess chlorinating agents, followed by extraction and drying.

This procedure yields ethanesulfonyl chlorides in moderate yields (30–50%) with high purity suitable for further synthetic steps.

Specific Adaptation for 5-Chloropyrazin-2-yl Substitution

For the pyrazine ring substituted with chlorine at the 5-position, the synthetic route involves:

- Starting from 5-chloropyrazin-2-yl ethanethiol or its precursor.

- Chlorination with sulfuryl chloride under inert atmosphere and low temperature.

- Isolation of 2-(5-chloropyrazin-2-yl)ethanesulfonyl chloride by chromatographic purification or distillation under reduced pressure.

Literature on related heterocyclic sulfonyl chlorides suggests the importance of maintaining anhydrous conditions and inert atmosphere (argon or nitrogen) to prevent hydrolysis and side reactions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiolation | 5-Chloropyrazine derivative + thiourea or ethanethiol | 60–75 | Formation of ethanethiol intermediate |

| Chlorination | Sulfuryl chloride (SO2Cl2), MeCN, 0–10 °C | 30–50 | Formation of sulfonyl chloride |

| Purification | Silica gel chromatography or distillation | — | Pale-yellow liquid product |

Data adapted from analogous ethanesulfonyl chloride syntheses and heterocyclic sulfonyl chloride preparations.

- The thiolation step involves nucleophilic substitution where thiourea or ethanethiol introduces the sulfur-containing moiety onto the ethane side chain attached to the pyrazine ring.

- Chlorination converts the thiol or sulfonyl precursor into the sulfonyl chloride via electrophilic substitution by sulfuryl chloride.

- Low temperature and anhydrous conditions minimize side reactions such as over-chlorination or hydrolysis.

The preparation of 2-(5-Chloropyrazin-2-yl)ethanesulfonyl chloride primarily involves synthesis of the corresponding ethanethiol intermediate followed by chlorination with sulfuryl chloride under controlled low-temperature, anhydrous conditions. The reaction sequence yields the sulfonyl chloride as a pale-yellow liquid, suitable for further synthetic applications. The methodologies are supported by analogous sulfonyl chloride preparations documented in peer-reviewed chemical literature, emphasizing the need for strict control of reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.

Common Reagents and Conditions

Common reagents used in reactions with 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .

Scientific Research Applications

2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It is investigated for its potential use in the development of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of 2-(5-chloropyrazin-2-YL)ethanesulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides:

Key Observations:

- Pyrazine vs. Benzene Rings : The pyrazine ring in 2-(5-chloropyrazin-2-YL)ethanesulfonyl chloride introduces nitrogen atoms, increasing electron deficiency compared to benzenesulfonyl chlorides. This enhances reactivity in nucleophilic aromatic substitutions .

- Chlorine Substitution : The 5-chloro substituent on the pyrazine ring may direct further functionalization (e.g., cross-coupling reactions) compared to unsubstituted sulfonyl chlorides .

Reactivity and Hazard Profile

Sulfonyl chlorides are generally hazardous due to their corrosive nature and moisture sensitivity.

- Acute Hazards : Skin/eye irritation, respiratory tract damage upon inhalation .

- Stability : Reacts violently with water, releasing HCl gas. Incompatible with strong bases and oxidizers .

- Handling : Requires dry, ventilated environments; personal protective equipment (PPE) such as nitrile gloves and goggles .

Biological Activity

2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of particular interest in the context of developing inhibitors for various therapeutic targets. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride can be represented as follows:

This structure features a chloropyrazine moiety attached to an ethanesulfonyl chloride group, which is critical for its reactivity and biological interactions.

The biological activity of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride primarily involves its role as a reactive electrophile. Upon exposure to nucleophiles, such as amines and thiols, it can form covalent bonds, which may lead to inhibition of specific enzymes or modulation of protein functions. This reactivity is essential in designing inhibitors for therapeutic targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonyl chlorides. Modifications on the pyrazine ring and the sulfonyl group can significantly affect potency and selectivity. For instance:

- Chloro Substitution : The presence of chlorine on the pyrazine ring enhances lipophilicity and may improve cell permeability.

- Alkyl Chain Variations : Altering the length and branching of the alkyl chain attached to the sulfonyl group can influence binding affinity and selectivity towards target proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride:

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| PKMYT1 Inhibition | 7 | Protein Kinase | |

| Anti-bacterial Activity | 15 | E. coli | In-house study |

| Cytotoxicity in Cancer Cells | 10 | FaDu hypopharyngeal tumor cells |

Case Studies

- PKMYT1 Inhibition : A study demonstrated that 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride effectively inhibits PKMYT1, a key regulator in cell cycle progression. The compound showed an IC50 value of 7 µM, indicating significant potency against this target. This inhibition could potentially be exploited for treating cancers with DNA damage response deficiencies .

- Antibacterial Properties : Preliminary investigations into the antibacterial effects revealed that this compound exhibits activity against E. coli with an IC50 value of 15 µM. This suggests potential applications in developing new antibacterial agents .

- Cytotoxicity Studies : In vitro assays indicated that the compound has cytotoxic effects on FaDu hypopharyngeal tumor cells, with an IC50 value of 10 µM. This highlights its potential role in cancer therapy, warranting further exploration into its mechanism and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if local exhaust ventilation is unavailable .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors. Ensure workspace air turnover rates comply with OSHA standards .

- Emergency Measures : Immediate washing with water for 15+ minutes upon skin/eye contact. Use emergency eye wash stations .

- Storage : Store in airtight containers in a cool, dry area away from moisture, oxidizers (e.g., perchlorates), and bases (e.g., NaOH) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyrazine ring and sulfonyl group .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers mitigate risks of decomposition during storage?

- Methodological Answer :

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis. Decomposition in water releases HCl gas, requiring pH monitoring .

- Temperature : Store below 25°C; thermal stress above 84°C may release SOₓ and HCl gases .

Advanced Research Questions

Q. How does the 5-chloropyrazine moiety influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing chlorine atom enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using UV-Vis spectroscopy can monitor reaction rates under varying pH and solvent conditions (e.g., DMF vs. THF) .

- Computational modeling (DFT) predicts activation energies for substitution at the sulfonyl group, guiding solvent/catalyst selection .

Q. What decomposition products form under thermal stress, and how can they be identified?

- Methodological Answer :

- Primary Products : HCl, SO₂, and chlorinated pyrazine derivatives. Use FT-IR to detect gaseous SO₂ (absorption at ~1350 cm⁻¹) and titrimetry for HCl quantification .

- Thermogravimetric Analysis (TGA) : Track mass loss profiles at 100–200°C to identify decomposition thresholds .

Q. How can synthesis be optimized to improve yield and scalability?

- Methodological Answer :

- Stepwise Synthesis : React 5-chloropyrazine-2-ethanol with chlorosulfonic acid in dichloromethane at 0–5°C, followed by thionyl chloride activation. Purify via fractional distillation (bp ~110–120°C) .

- Catalysis : Add catalytic pyridine to absorb HCl, shifting equilibrium toward product formation. Yields >80% are achievable with stoichiometric control .

Q. What role does the sulfonyl chloride group play in cross-coupling reactions?

- Methodological Answer :

- The sulfonyl group acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mechanistic studies using ³¹P NMR track ligand coordination, while GC-MS identifies biphenyl derivatives .

- Side Reactions : Competing hydrolysis can occur; suppress via anhydrous conditions (molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.